

An In-depth Technical Guide to the Molecular Structure and Properties of Cyproconazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Cyproconazole**

Cat. No.: **B1669668**

[Get Quote](#)

Abstract: **Cyproconazole** is a broad-spectrum, systemic triazole fungicide with significant applications in agriculture and wood preservation.^{[1][2][3]} Its efficacy stems from a specific molecular structure that facilitates the inhibition of a critical enzyme in fungal cell membrane synthesis.^{[3][4]} This technical guide provides a comprehensive examination of the **cyproconazole** molecule, detailing its chemical structure, stereoisomeric forms, physicochemical properties, and mechanism of action. Furthermore, it explores the methodologies for its synthesis and analytical detection, its biological activity, and its environmental and toxicological profile, offering a holistic view for researchers and professionals in crop science and drug development.

Chemical Identity and Molecular Structure

Cyproconazole is a highly functionalized molecule belonging to the conazole class of fungicides.^[5] Its chemical identity is defined by a unique assembly of a chlorophenyl ring, a cyclopropyl group, and a triazole moiety around a central butanol backbone.^[2]

Nomenclature and Chemical Identifiers

A precise understanding of a molecule begins with its formal identification. The key identifiers for **cyproconazole** are summarized below.

Identifier	Value	Reference
IUPAC Name	(2RS,3RS;2SR,3SR)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol	[2]
CAS Number	94361-06-5	[1][2][6][7]
Chemical Formula	C ₁₅ H ₁₈ ClN ₃ O	[4][5][7]
Molecular Weight	291.78 g/mol	[7][8]
Synonyms	Alto, Atemi, Sentinel, SAN 619F	

Stereochemistry: The Basis of Biological Specificity

The biological activity of **cyproconazole** is intricately linked to its three-dimensional structure. The molecule possesses two chiral centers at the C2 and C3 positions of the butan-2-ol backbone, giving rise to four distinct stereoisomers.[2] These exist as two pairs of enantiomers, which are diastereomers to each other.[2]

Commercially produced **cyproconazole** is manufactured as a racemic mixture containing a roughly equal ratio of these four stereoisomers.[2][5] It is crucial for researchers to recognize that these stereoisomers can exhibit different biological activities, metabolic fates, and toxicities.[9][10] For instance, studies have shown stereoselective binding to estrogen receptors and varying levels of toxicity in zebrafish embryos among the different isomers.[9] The differential activity is a direct consequence of the specific spatial arrangement of the functional groups, which dictates the molecule's fit and interaction with its biological target.

*Caption: Key functional groups and chiral centers of the **cyproconazole** molecule.*

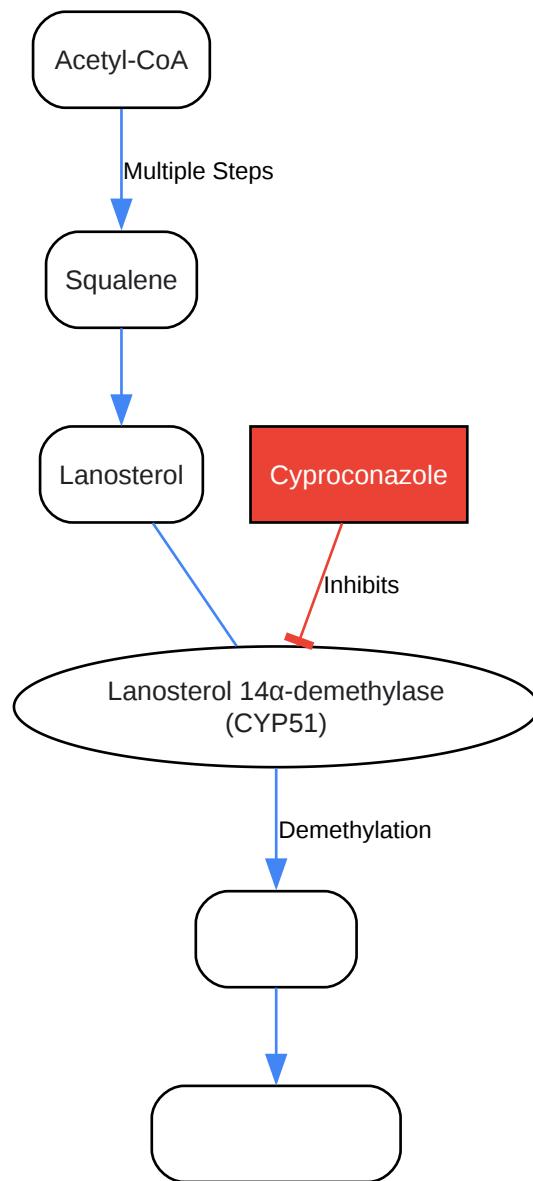
Physicochemical Properties

The physical and chemical properties of **cyproconazole** govern its environmental fate, formulation, and biological uptake. It is a crystalline solid with moderate solubility in water but high solubility in several organic solvents, a characteristic that influences its mobility in soil and its use in various formulations.[1][5][6]

Property	Value	Reference
Appearance	Colorless crystals / White to off-white powder	[6][11]
Melting Point	103 – 109 °C	[6][8]
Boiling Point	> 250 °C	[6][8][11]
Vapor Pressure	0.0347 mPa (at 20 °C)	[6][8][11]
Water Solubility	140 mg/L (at 25 °C)	[8][11]
Solubility in Organic Solvents (at 25 °C)	Acetone: >230 g/kg; Ethanol: >230 g/kg; Xylene: 120 g/kg; DMSO: >180 g/kg	[6][11]
Stability	Stable at 70°C for 15 days; Stable in aqueous solutions at pH 3-9 (50°C)	[6][8][11]

Mechanism of Action

Cyproconazole's fungicidal activity is highly specific, targeting a key pathway in fungal physiology. This specificity is a hallmark of the azole class of fungicides and is central to its effectiveness.

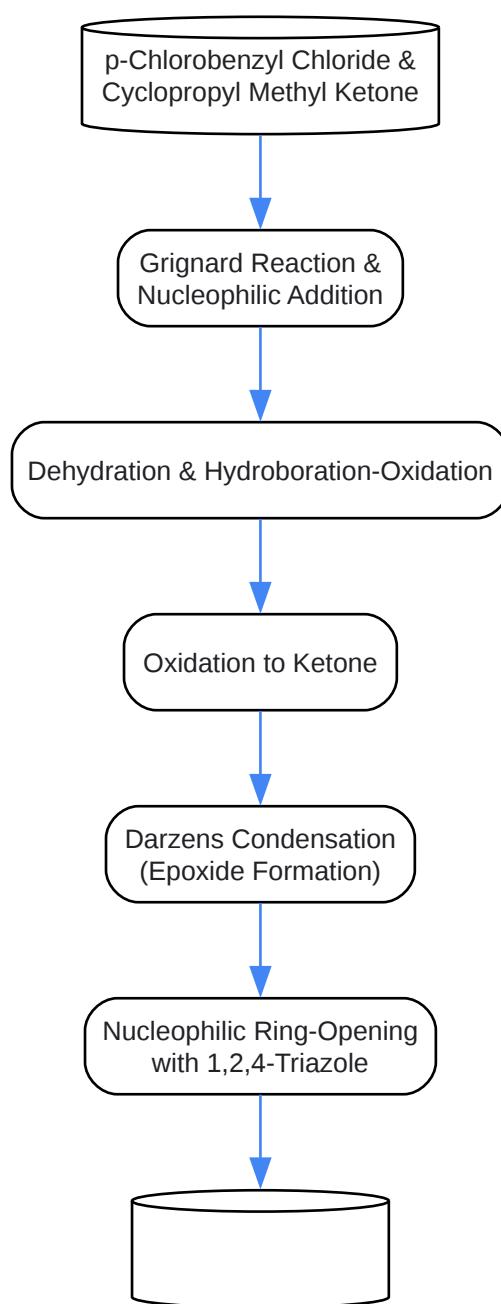

Inhibition of Ergosterol Biosynthesis

The primary mode of action is the disruption of fungal cell membrane synthesis by inhibiting the production of ergosterol, a sterol unique to fungi and analogous to cholesterol in mammals.[3][4][5] Ergosterol is essential for maintaining the structural integrity, fluidity, and function of the fungal cell membrane.[3]

Target Enzyme: Lanosterol 14 α -Demethylase (CYP51)

Cyproconazole specifically inhibits the cytochrome P450-dependent enzyme lanosterol 14 α -demethylase (CYP51).[1][4][12] The nitrogen atom (N4) in the triazole ring of **cyproconazole** binds to the heme iron atom in the active site of the CYP51 enzyme, while the rest of the molecule interacts with the surrounding apoprotein. This potent binding blocks the

demethylation of lanosterol, a critical precursor to ergosterol.[1] The consequence is a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the cell. This dual effect disrupts membrane structure and function, inhibits fungal growth, and ultimately leads to cell death.[3]


[Click to download full resolution via product page](#)

Caption: Cyproconazole inhibits the CYP51 enzyme, blocking ergosterol synthesis.

Synthesis and Manufacturing

The commercial synthesis of **cyproconazole** is a multi-step process that requires precise control over reaction conditions to form the complex chiral structure.^[5] While proprietary industrial methods vary, published synthetic routes provide insight into the core chemical transformations.

A common strategy involves the convergent synthesis where key fragments—the chlorophenyl-cyclopropyl ketone and the triazole-containing side chain—are prepared separately and then combined. One illustrative pathway involves using a Grignard reaction to form the carbon skeleton, followed by epoxidation and subsequent ring-opening with 1,2,4-triazole.^{[13][14]}

[Click to download full resolution via product page](#)

Caption: A simplified conceptual workflow for the synthesis of cyproconazole.

Analytical Methodologies

Accurate quantification of **cyproconazole** in environmental and agricultural matrices is essential for regulatory compliance, residue monitoring, and research. Modern analytical chemistry offers highly sensitive and specific methods for this purpose.

Overview of Analytical Techniques

The primary techniques for **cyproconazole** analysis are gas chromatography (GC) and high-performance liquid chromatography (HPLC).^{[2][15]} While early methods utilized GC with detectors like Nitrogen-Phosphorus Detectors (NPD) or Electron Capture Detectors (ECD), the current gold standard is HPLC coupled with tandem mass spectrometry (LC-MS/MS).^{[2][16][17]} LC-MS/MS provides superior sensitivity and selectivity, allowing for detection at parts-per-billion (ppb) or $\mu\text{g/L}$ levels and unambiguous identification through the monitoring of specific precursor-to-product ion transitions.^{[16][17][18]}

Protocol: Determination of Cyproconazole Residues in Soil by LC-MS/MS

This protocol is a representative workflow based on validated methods for the analysis of **cyproconazole** in soil.^{[16][18]}

1. Sample Preparation and Extraction:

- Objective: To quantitatively extract **cyproconazole** from the complex soil matrix.
- Procedure:
 - Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
 - Add 20 mL of an acetonitrile/water (80:20, v/v) extraction solvent. The acetonitrile efficiently solubilizes the moderately polar **cyproconazole**, while the water helps to penetrate the soil matrix.
 - Fortify with an internal standard if required for improved quantitation.
 - Shake vigorously for 30 minutes on a mechanical shaker to ensure thorough extraction.
 - Centrifuge at 4000 rpm for 10 minutes to pellet the soil particles.

2. Extract Cleanup (Optional but Recommended):

- Objective: To remove co-extracted matrix components that can interfere with LC-MS/MS analysis (matrix effects).
- Procedure:
 - Pass the supernatant from the previous step through a solid-phase extraction (SPE) cartridge (e.g., C18) or use a dispersive SPE (dSPE) cleanup with reagents like PSA (primary secondary amine) to remove organic acids and fatty acids.
 - Elute the analyte from the SPE cartridge with a suitable solvent (e.g., acetonitrile or methanol).
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume (e.g., 1 mL) of the initial mobile phase for analysis. This step concentrates the analyte, improving detection limits.

3. LC-MS/MS Analysis:

- Objective: To separate **cyproconazole** from any remaining interferences and to detect and quantify it with high specificity.
- Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- LC Conditions:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m).
 - Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol/acetonitrile. The gradient is programmed to start with a higher percentage of aqueous phase and ramp up to a higher percentage of organic phase to elute the analyte.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μ L.
- MS/MS Conditions:
 - Ionization Mode: ESI Positive.
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transition: Monitor the transition from the protonated parent ion $[M+H]^+$ to a specific product ion. For **cyproconazole**, a common transition is m/z 292.1 \rightarrow m/z 125.0.^[16] A secondary, confirmatory transition is also monitored to ensure identity.

4. Data Analysis and Quantification:

- Objective: To determine the concentration of **cyproconazole** in the original sample.

- Procedure:
 - Generate a calibration curve using a series of matrix-matched standards of known concentrations.
 - Integrate the peak area of the **cyproconazole** MRM transition in the samples.
 - Calculate the concentration in the sample by comparing its peak area to the calibration curve, accounting for all dilution and concentration factors from the sample preparation steps. The limit of quantification (LOQ) for such methods is typically around 1.0 ng/g (ppb). [\[18\]](#)

Biological Activity and Applications

Cyproconazole is valued for its systemic properties and its efficacy against a wide range of fungal pathogens.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Agricultural Uses: It is applied as a foliar spray or seed treatment to protect major crops, including cereals (wheat, barley), coffee, sugar beets, peanuts, and various fruits (apples, grapes).[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[12\]](#) It effectively controls diseases such as rusts (*Puccinia* spp.), powdery mildews, leaf spots, and apple scab.[\[1\]](#)[\[3\]](#)[\[12\]](#) Its systemic action allows it to be absorbed by the plant and transported to new growth, providing extended protection.[\[3\]](#)[\[4\]](#)
- Wood Preservation: **Cyproconazole** is also used as a wood preservative to protect above-ground wood from decay-causing fungi, often as an alternative to older preservatives like chromated copper arsenate.[\[5\]](#)

Environmental Fate and Toxicological Profile

While effective, the properties of **cyproconazole** also necessitate a careful evaluation of its environmental and toxicological impact.

- Environmental Persistence: **Cyproconazole** is persistent in both soil and aquatic environments, with reported soil half-lives ranging from over 100 days to several years under certain conditions.[\[1\]](#)[\[5\]](#)[\[19\]](#)[\[20\]](#) It is stable to hydrolysis and photolysis in water but can be subject to photolysis on soil surfaces.[\[19\]](#)[\[20\]](#)
- Mobility: Due to its moderate water solubility and persistence, it is considered to have a high risk of leaching into groundwater.[\[1\]](#)[\[5\]](#)

- Ecotoxicity: The compound is classified as very toxic to aquatic organisms and highly toxic to birds.[1][5] It is moderately toxic to most other non-target organisms like mammals, honeybees, and earthworms.[5]
- Mammalian Toxicology: **Cyproconazole** has moderate acute oral toxicity in mammals.[19] Long-term studies have identified the liver as a target organ.[19] Importantly, it has been identified as an endocrine disruptor, with studies demonstrating effects on progesterone production and agonistic activity towards the human estrogenic receptor α .[1][9] The Meeting of the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded that **cyproconazole** is unlikely to pose a carcinogenic risk to humans based on the available data.[19]

Conclusion

The **cyproconazole** molecule represents a sophisticated example of chemical design for targeted biological activity. Its unique three-dimensional structure, characterized by two chiral centers, is fundamental to its potent inhibition of fungal ergosterol biosynthesis. This guide has detailed the key molecular and physicochemical properties that define its function as a leading agricultural and industrial fungicide. The provided methodologies for its synthesis and analysis underscore the technical considerations required for its production and monitoring. For the scientific community, a thorough understanding of its stereochemistry, mechanism, and toxicological profile is paramount for optimizing its application while mitigating potential risks to human health and the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyproconazole - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. cyproconazole fungicide [cnagrochem.com]

- 4. How Cyproconazole Enhances Crop Protection Against Fungal Diseases [jindunchemical.com]
- 5. Cyproconazole (Ref: SAN 619) [sitem.herts.ac.uk]
- 6. Cyproconazole | 94361-06-5 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Cyproconazole Fungicide | Cyproconazole Fungicides Manufacturer [hbjbrain.com]
- 9. In Silico, In Vitro, and In Vivo Studies Indicate the Endocrine-Disrupting Effects of Cyproconazole Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective bioaccumulation and dissipation of four stereoisomers of cyproconazole in earthworm-soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyproconazole--Rudong Zhongyi Chemical Co., Ltd. [zhongyichem.com]
- 12. youtube.com [youtube.com]
- 13. CN101857576B - Method for preparing cyproconazole by cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 14. CN106588793A - Preparation method of cyproconazole - Google Patents [patents.google.com]
- 15. zkr.ipp.gov.ua [zkr.ipp.gov.ua]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. epa.gov [epa.gov]
- 19. fao.org [fao.org]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Properties of Cyproconazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669668#molecular-structure-and-properties-of-the-cyproconazole-molecule>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com